molecular formula C21H19ClN4O B11230661 3-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol

3-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol

Cat. No.: B11230661
M. Wt: 378.9 g/mol
InChI Key: SXNWTOVUVWJEET-UHFFFAOYSA-N
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Description

3-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and relevance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 3-chlorophenyl and phenyl groups through nucleophilic substitution reactions.

    Amination: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol lies in its specific substitution pattern and the presence of the propan-1-ol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19ClN4O

Molecular Weight

378.9 g/mol

IUPAC Name

3-[[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C21H19ClN4O/c22-16-8-4-9-17(12-16)26-13-18(15-6-2-1-3-7-15)19-20(23-10-5-11-27)24-14-25-21(19)26/h1-4,6-9,12-14,27H,5,10-11H2,(H,23,24,25)

InChI Key

SXNWTOVUVWJEET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCCO)C4=CC(=CC=C4)Cl

Origin of Product

United States

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